2-chloro-N-(2-chlorophenyl)pyridine-4-carboxamide

Description

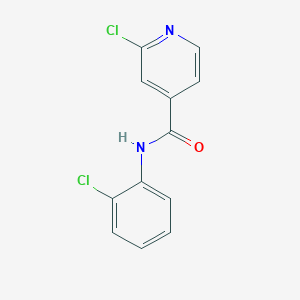

2-Chloro-N-(2-chlorophenyl)pyridine-4-carboxamide (CAS 588694-31-9) is a pyridine-based carboxamide derivative with two chlorine substituents: one on the pyridine ring (position 2) and another on the ortho position of the phenyl group attached to the amide nitrogen. It serves as a key intermediate in medicinal chemistry, particularly in the synthesis of antiplasmodial agents and other bioactive molecules . Its structure enables diverse interactions with biological targets, including hydrogen bonding via the amide group and hydrophobic interactions through the aromatic rings.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(2-chlorophenyl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2N2O/c13-9-3-1-2-4-10(9)16-12(17)8-5-6-15-11(14)7-8/h1-7H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPDYFOQZRUIKIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC(=NC=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-chlorophenyl)pyridine-4-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyridine-4-carboxylic acid with 2-chloroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically takes place in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent product quality and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-chlorophenyl)pyridine-4-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the pyridine and phenyl rings can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), are used for hydrolysis.

Major Products Formed

Substitution Reactions: Substituted derivatives with different functional groups replacing the chlorine atoms.

Oxidation and Reduction Reactions: Oxidized or reduced forms of the compound with altered oxidation states.

Hydrolysis: The corresponding carboxylic acid and amine.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties : Research has indicated that compounds similar to 2-chloro-N-(2-chlorophenyl)pyridine-4-carboxamide exhibit promising anticancer activities. For instance, derivatives of pyridine carboxamides have been studied for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Neurokinin-1 (NK-1) Receptor Antagonism : The compound serves as an intermediate in the synthesis of NK-1 receptor antagonists, which are being explored for their therapeutic potential in treating conditions like migraine, asthma, and inflammatory diseases . The modulation of substance P interactions with NK-1 receptors is significant for developing treatments for various central nervous system disorders.

Antimicrobial Activity : Investigations have shown that derivatives of this compound possess antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents. Studies have focused on the synthesis of novel pyridine carboxamides that demonstrate efficacy against resistant strains of bacteria and fungi .

Agricultural Applications

Pesticide Development : The compound has been explored for its potential use in agricultural chemistry, particularly as a pesticide or fungicide. Its structural analogs have shown effectiveness against various pests and pathogens, contributing to crop protection strategies .

Data Tables and Case Studies

Case Study: Anticancer Activity

A notable study investigated the structure-activity relationship (SAR) of pyridine-4-carboxamide derivatives, including this compound. The findings revealed that modifications to the substituents significantly impacted anticancer potency. For instance, specific substitutions enhanced binding affinity to cancer-related targets, leading to increased apoptotic activity in vitro .

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-chlorophenyl)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it could inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and ultimately affecting cell growth and survival.

Comparison with Similar Compounds

Key Observations :

- Electron-donating groups (e.g., OCH3) increase metabolic stability but may hinder receptor interactions .

- Steric effects from substituents like CH3 can disrupt molecular packing, affecting crystallinity and bioavailability .

Modifications to the Pyridine Core

Replacing the pyridine ring with larger heterocycles or adding substituents alters bioactivity:

Key Observations :

- Thieno[2,3-b]pyridine derivatives exhibit superior antiplasmodial activity, likely due to improved π-π stacking with parasitic targets .

- Morpholine-containing analogs demonstrate higher aqueous solubility, making them more suitable for oral administration .

Physicochemical and Spectral Data

Comparative analysis of spectroscopic properties:

Key Observations :

Challenges :

- Balancing solubility and target affinity remains critical for therapeutic applications.

- Scalable synthesis of complex derivatives (e.g., thienopyridines) requires optimization .

Biological Activity

Overview

2-Chloro-N-(2-chlorophenyl)pyridine-4-carboxamide is a synthetic compound with a unique chemical structure that includes a pyridine ring substituted with chloro and carboxamide functional groups. Its potential biological activities have attracted interest in medicinal chemistry, particularly for applications in agriculture and pharmacology.

- Molecular Formula : C11H8Cl2N2O

- Molecular Weight : 253.10 g/mol

- Structural Features : The compound features a chloro-substituted phenyl moiety and a pyridine ring, which may contribute to its interaction with biological targets.

Biological Activities

Research on the biological activities of this compound is limited, but some preliminary findings suggest potential applications in various fields:

- Antimicrobial Activity :

-

Anticancer Potential :

- Compounds with similar structures have been investigated for their anticancer properties. The presence of the chloro group is often linked to enhanced biological activity, potentially through mechanisms such as enzyme inhibition or modulation of signaling pathways involved in cancer cell proliferation .

- Anti-inflammatory Effects :

While specific literature detailing the mechanism of action for this compound is lacking, it is hypothesized that its biological activity may involve:

- Hydrogen Bonding : The carboxamide group can engage in hydrogen bonding with target proteins, potentially influencing their activity.

- Hydrophobic Interactions : The aromatic rings may facilitate hydrophobic interactions with lipid membranes or protein binding sites.

Comparative Analysis

To better understand the potential of this compound, it can be compared to structurally similar compounds known for their biological activities:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Boscalid | C18H12Cl2N2O | Fungicide |

| 3-Chloro-4-(pyridin-2-ylmethoxy)aniline | CHClN | Antimicrobial |

| 4-Chloro-3-methoxy-2-methylpyridine | CHClN | Anticancer |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.